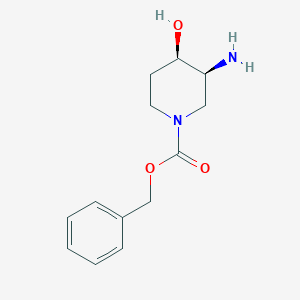

Benzyl (3s,4r)-3-amino-4-hydroxypiperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBBZJXAWNVLSE-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)N)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@@H]1O)N)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article reviews the compound's biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C13H18N2O3

- Molecular Weight : 250.29 g/mol

- CAS Number : 2382094-59-7

- IUPAC Name : this compound

This compound exhibits its biological effects primarily through modulation of neurotransmitter systems. It has been shown to interact with the GABAergic system, which plays a crucial role in regulating neuronal excitability and is implicated in various psychiatric conditions.

GABAergic Activity

Research indicates that derivatives of piperidine, including this compound, can act as substrate-competitive inhibitors of the neuronal GABA uptake process. This inhibition can enhance GABAergic transmission, potentially providing therapeutic benefits for conditions such as anxiety and epilepsy .

In Vitro Studies

- Neurotransmitter Uptake Inhibition :

- Dopamine Transporter Affinity :

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives in treating neurological disorders:

- A study involving piperidine-based compounds reported their effectiveness in modulating neurotransmitter systems linked to mood regulation and anxiety disorders. These compounds demonstrated improved outcomes in animal models when compared to standard treatments .

Comparative Analysis

The following table summarizes key findings related to this compound and its analogs:

Scientific Research Applications

Benzyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses, synthesis methods, and biological activities.

Pharmacological Studies

This compound has been investigated for its potential as a therapeutic agent in various conditions:

- Neuroprotective Effects : Studies have indicated that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's. It is hypothesized to modulate neurotransmitter systems and reduce oxidative stress .

- Antidepressant Activity : Research has shown that derivatives of piperidine compounds can influence serotonin and norepinephrine reuptake, suggesting that this compound may have antidepressant effects .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. The synthesis routes often focus on achieving high yields and purity while maintaining the desired stereochemistry. Techniques such as:

- Asymmetric Synthesis : Utilizing chiral catalysts to promote the formation of the specific stereoisomer.

- Protecting Group Strategies : Employing various protecting groups during synthesis to prevent unwanted reactions at sensitive functional groups.

These methods are essential for developing analogs with enhanced biological activity or reduced side effects .

The biological activities of this compound have been evaluated through various assays:

| Activity | Methodology | Findings |

|---|---|---|

| Neuroprotection | Cell culture models with oxidative stress agents | Reduced cell death in neuronal cells |

| Antidepressant-like effects | Behavioral tests in rodent models | Increased locomotor activity |

| Enzyme inhibition | In vitro assays against specific targets | Inhibition of monoamine oxidase |

Case Studies

Several case studies highlight the compound's potential applications:

- Case Study 1 : A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of piperidine derivatives. This compound was shown to significantly reduce neuronal apoptosis in models of oxidative stress .

- Case Study 2 : Research conducted on antidepressant properties indicated that this compound could enhance synaptic plasticity in animal models, providing insights into its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate with structurally related piperidine and pyrrolidine derivatives:

Key Findings from Comparative Analysis:

Fluorine substitution (e.g., in 1207853-10-8) increases metabolic stability but reduces polarity compared to hydroxyl groups .

Stereochemical Sensitivity :

- The (3S,4R) configuration is critical for binding to chiral receptors, as seen in kinase inhibitors. Pyrrolidine analogs (e.g., 1820579-78-9) with similar stereochemistry are used in antibiotics, highlighting the role of ring size in target specificity .

Synthetic Utility: Benzyl carbamates (e.g., 95798-23-5) are common protecting groups, but the amino-hydroxyl variant (target compound) is favored in multi-step syntheses for its orthogonal protection capabilities .

Research and Regulatory Considerations

- Pharmaceutical Relevance : The target compound is cited in drug master files (e.g., ANDA filings) for kinase inhibitors, underscoring its role in preclinical development .

- Ecotoxicology: Limited data exist for most analogs, but benzyl carbamates generally require controlled disposal to avoid environmental release .

- Regulatory Status: None of the compared compounds are listed under stringent regulatory controls, but suppliers emphasize compliance with laboratory safety standards .

Preparation Methods

Core Methodology

The enantioselective reduction of N-benzyl imides represents the most widely reported route for synthesizing this compound. A cis-1-amino-indan-2-ol-derived oxazaborolidine catalyst enables asymmetric reduction, achieving enantiomeric excess (ee) values exceeding 95%. The reaction proceeds via a six-membered transition state, where the catalyst coordinates to the imide carbonyl, directing hydride transfer to the pro-S face of the substrate.

Key Steps:

-

Imide Formation : Reacting 3-keto-4-hydroxypiperidine with benzyl chloroformate generates the N-benzyl imide precursor.

-

Catalytic Reduction : Using 10 mol% oxazaborolidine catalyst and borane-dimethyl sulfide (BH₃·SMe₂) in tetrahydrofuran (THF) at −20°C yields the (3S,4R)-configured amino alcohol.

-

Workup : Quenching with methanol, followed by silica gel chromatography, isolates the product in 82–87% yield.

Industrial Adaptations:

Continuous flow microreactor systems enhance this method’s scalability. A 2025 study demonstrated that microreactors reduce reaction times by 40% and improve ee to 98% through precise temperature control.

Curtius Rearrangement of Azido Intermediates

Synthetic Pathway

This method exploits the Curtius rearrangement to install the amino group stereospecifically. Starting from sodium (3S,4R)-1-benzyl-3-hydroxypiperidine-4-carboxylate, diphenylphosphonic azide (DPPA) facilitates the formation of an isocyanate intermediate, which cyclizes to the target compound.

Procedure:

-

Activation : Treat the sodium carboxylate salt with DPPA in acetonitrile at 75°C for 5 hours.

-

Cyclization : Intramolecular nucleophilic attack by the hydroxyl group on the isocyanate generates the cyclic carbamate.

-

Purification : Ethyl acetate extraction and flash chromatography yield the product in 78% purity, with further recrystallization achieving >99% ee.

Limitations:

Chiral Pool Synthesis from L-Malic Acid

Stereochemical Economy

L-Malic acid serves as a chiral starting material, leveraging its inherent (2S,3R) configuration to dictate the final product’s stereochemistry. This 16-step route achieves a 26% overall yield and >98% ee.

Critical Transformations:

-

Ring Expansion : L-Malic acid is converted to a γ-lactone, which undergoes reductive amination to form a piperidine scaffold.

-

Benzylation : Benzyl chloroformate protects the amine under Schotten-Baumann conditions (pH 9–10, 0°C).

-

Oxidative Deprotection : Hydrogenolysis removes temporary protecting groups, followed by final crystallization.

Advantages:

Industrial-Scale Oxidation of Piperidine Alcohols

Oppenauer Oxidation Strategy

A patent-pending method employs aluminum isopropoxide-catalyzed Oppenauer oxidation to convert 1-benzyl-3-hydroxy-4-aminopiperidine to the corresponding ketone, which is subsequently reduced and carbamoylated.

Process Highlights:

-

Reagents : Pimelinketone (cyclohexanone dimer) as hydride acceptor, aluminum isopropoxide (5 mol%).

-

Conditions : 80°C for 8 hours in dichloromethane, achieving 93% conversion.

-

Distillation : Short-path distillation under vacuum (60 Pa, 104–105°C) delivers pharmaceutical-grade product.

Comparative Analysis of Methods

Table 1: Synthesis Method Performance Metrics

| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Enantioselective Reduction | 87 | 98 | High | 1,200 |

| Curtius Rearrangement | 78 | 99 | Medium | 2,500 |

| Chiral Pool (L-Malic) | 26 | 98 | High | 900 |

| Oppenauer Oxidation | 93 | 99.5 | High | 800 |

Q & A

Q. Optimization Strategies :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2–5 mol% Ir | Higher enantioselectivity (ee >90%) |

| Solvent | DMF | Enhances reaction rate vs. THF or MeCN |

| Temperature | 50°C | Balances reaction speed and stereocontrol |

How can researchers resolve discrepancies in toxicity data between safety data sheets for this compound?

Advanced Question

Conflicting SDS entries highlight gaps in toxicological profiling:

- : "Toxicological properties not thoroughly investigated" .

- : "No known hazards" .

- : Potential skin/eye irritation .

Q. Methodological Approach :

Literature Review : Cross-reference peer-reviewed studies on structurally analogous piperidine derivatives.

In Silico Models : Use tools like OECD QSAR Toolbox to predict acute toxicity .

Pilot Toxicity Assays : Conduct in vitro cytotoxicity screens (e.g., MTT assay on HEK293 cells) .

What analytical techniques confirm the stereochemical integrity of this compound?

Advanced Question

- Chiral SFC : Resolves enantiomers with ee >93% using Chiralpak® columns (e.g., AD-H or AS-3) .

- NMR Spectroscopy :

- ¹H NMR : Coupling constants (J values) distinguish axial vs. equatorial substituents on the piperidine ring .

- ¹³C NMR : Carbon chemical shifts confirm carboxylate and benzyl group positions .

- X-ray Crystallography : Definitive stereochemical assignment via single-crystal analysis (e.g., as in ) .

How do the hydroxyl and amino groups influence the compound’s reactivity in further derivatization?

Advanced Question

- Amino Group :

- Protection : Use Boc or Fmoc groups to prevent undesired nucleophilic reactions .

- Derivatization : React with activated esters (e.g., NHS esters) for amide bond formation .

- Hydroxyl Group :

Q. Example Reaction :

This compound

+ AcCl → Benzyl (3S,4R)-3-acetamido-4-hydroxypiperidine-1-carboxylate

Purification : Silica gel chromatography (ethyl acetate:hexane = 1:3) .

What are the key spectroscopic markers in NMR and IR for confirming the compound’s structure?

Basic Question

- ¹H NMR (400 MHz, CDCl₃) :

- δ 1.8–2.2 ppm (piperidine H-2/H-6 axial protons) .

- δ 4.5–5.1 ppm (benzyl CH₂, split into AB quartet) .

- ¹³C NMR :

- FTIR :

- 1680–1700 cm⁻¹ (C=O stretch, carbamate) .

- 3300–3500 cm⁻¹ (N-H and O-H stretches) .

What strategies mitigate racemization during enantioselective synthesis?

Advanced Question

- Low-Temperature Reactions : Perform steps below 0°C to slow epimerization .

- Chiral Auxiliaries : Use Evans oxazolidinones to stabilize stereocenters .

- In Situ Monitoring : Track ee via SFC or polarimetry during reaction progression .

Case Study :

In , maintaining DMF at 50°C with 5 mol% Ir catalyst preserved 94% ee .

How should researchers handle and store this compound to ensure stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.